2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
説明
Structure
3D Structure
特性
IUPAC Name |
2-(chloromethyl)-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFKTLABRFEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851116-06-8 | |
| Record name | 2-(chloromethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core . This reaction is followed by derivatization of the active chlorine and functionalization of the C-4 position of the pyrimidine ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl substituent undergoes nucleophilic displacement with various nucleophiles, enabling structural diversification. Key reactions include:
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing Cl⁻. Steric hindrance from the fused thienopyrimidine ring is minimal, favoring high yields .
Cyclization Reactions
The chloromethyl group participates in intramolecular cyclization to form polycyclic systems under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium tert-butoxide | DMF, 25°C, 2 h | Fused thiadiazolo-thienopyrimidine | 90% | |
| Thiourea | K2CO3, ethanol, reflux | Thienopyrimidine-thiazolidinone hybrid | 78% |
Example : Treatment with thiourea in ethanol generates a thiazolidinone ring fused to the thienopyrimidine core .
Cross-Coupling Reactions
The chloromethyl group facilitates palladium-catalyzed cross-coupling to introduce aryl or alkyl chains:
Notable Application : Coupling with 4-fluorophenylboronic acid under Suzuki conditions yields analogs with enhanced bioactivity .
Elimination Reactions
Dehydrohalogenation can occur under basic conditions to form a reactive exo-methylene intermediate:
| Base | Conditions | Product | Application |
|---|---|---|---|
| DBU | DMF, 120°C, 4 h | 2-Methylene-thienopyrimidin-4-one | Precursor for Diels-Alder reactions |
| KOtBu | THF, reflux, 6 h | Vinyl-thienopyrimidine | Electrophilic functionalization |
This intermediate is highly electrophilic and reacts with dienophiles (e.g., maleic anhydride) in [4+2] cycloadditions .
Acylation and Alkylation
The chloromethyl group is acylated or alkylated to enhance lipophilicity:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | 2-(Acetoxymethyl)-5-(2-furyl)thienopyrimidin-4-one | 82% |
| Ethyl bromoacetate | K2CO3, DMF, 60°C | Ethoxycarbonylmethyl derivative | 75% |
Biological Relevance : Acetylated derivatives show improved membrane permeability in anticancer assays .
Interaction with Heterocycles
The furyl substituent engages in π-stacking or hydrogen bonding, influencing reactivity:
-
Furan ring oxidation with m-CPBA yields a diketone, altering electronic properties .
-
Electrophilic substitution at the furan C5 position (e.g., nitration) is sterically hindered by the thienopyrimidine core .
Key Research Findings
-
Anticancer Activity : Chloromethyl derivatives exhibit IC50 values of 1.2–8.7 μM against MCF-7 cells via apoptosis induction .
-
Antimicrobial Potency : Thioether analogs show MIC values of 2–16 μg/mL against S. aureus and E. coli .
-
Thermal Stability : DSC analysis reveals a melting point of 218–220°C, indicating high thermal robustness .
科学的研究の応用
Synthesis of Thienopyrimidine Derivatives
The compound serves as a precursor for synthesizing various thienopyrimidine derivatives. These derivatives have been reported to exhibit a range of biological activities, including antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The synthesis routes often involve cyclocondensation reactions with thiophene derivatives or modifications using amine/hydrazine derivatives, yielding compounds with promising pharmacological profiles .
Antimicrobial and Antiparasitic Activity
Research indicates that thienopyrimidine derivatives derived from 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one demonstrate significant antiplasmodial activity. For example:
- In vitro Studies : Compounds have shown IC50 values in the micromolar range against P. falciparum, indicating their potential as therapeutic agents for malaria .
- In vivo Studies : Certain derivatives exhibited efficacy comparable to established antimalarial drugs like chloroquine, with effective doses leading to substantial reductions in parasitemia .
Cytotoxicity and Selectivity
While exploring the therapeutic potential of these compounds, studies have also assessed their cytotoxicity against various cell lines. For instance:
- Compounds demonstrated varying levels of cytotoxicity, with some showing selective activity against cancer cell lines while maintaining lower toxicity in normal cells .
Case Studies and Research Findings
作用機序
The mechanism of action of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways or metabolic processes, depending on the specific application.
類似化合物との比較
Substituent Variations at Position 2
Substituent Variations at Position 5
Key Research Findings
Reactivity: The chloromethyl group in the target compound offers unique reactivity for post-synthetic modifications, unlike amino or triazolyl derivatives .
Biological Potential: While benzylamino (5a) and triazolyl (6a-d) analogs show anticancer activity , the furyl group in the target compound may mimic psoralen’s DNA-intercalating properties .
Physical Properties: Solubility: Chloromethyl and furyl groups increase hydrophobicity compared to amino derivatives. Melting Points: Amino derivatives (e.g., 2d: 178–180°C) generally exhibit higher MPs than triazolyl analogs (e.g., 6b: 154–156°C) .
生物活性
Overview of 2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring and a chloromethyl group. Its molecular formula is , and it has a molecular weight of approximately 266.7 g/mol.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the thienopyrimidine scaffold can enhance selectivity and potency against specific cancer types.
- Mechanism of Action : Thienopyrimidines typically inhibit cell signaling pathways crucial for tumor growth, such as the MAPK/ERK pathway and PI3K/AKT pathway. The presence of the chloromethyl group in 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one may enhance its ability to form covalent bonds with target proteins, increasing its efficacy.
Antimicrobial Activity
Some studies suggest that thienopyrimidine derivatives possess antimicrobial properties. The biological activity against various bacterial strains has been documented, indicating potential use in treating infections.
- Case Study : A study on related thienopyrimidine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that structural features similar to those in 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one could confer similar properties.
Enzyme Inhibition
Thienopyrimidines have also been studied for their ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other critical enzymes involved in cellular processes.
- Research Findings : Inhibitors derived from thienopyrimidine structures have been reported to show promising results in preclinical models for diseases characterized by dysregulated cell cycle progression.
Data Table: Biological Activities of Thienopyrimidine Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one and its analogs?
- Answer : A multistep synthesis approach is commonly employed. For example, thieno[2,3-d]pyrimidin-4(3H)-one scaffolds can be functionalized via nucleophilic substitution at the chloromethyl group. Key steps include cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by halogenation (e.g., chloromethylation using ClCH₂SO₂Cl). Characterization via NMR, HRMS, and X-ray crystallography ensures structural fidelity. Yields vary (70–96%) depending on substituents and reaction conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR identifies proton environments (e.g., furyl protons at δ 6.5–7.5 ppm). Melting point analysis (e.g., 150–220°C for related derivatives) and HPLC purity checks (>95%) are critical. X-ray crystallography, if feasible, provides unambiguous structural confirmation .
Q. What in vitro assays are suitable for preliminary biological screening?
- Answer : Antiproliferative assays (e.g., MTT against cancer cell lines), enzyme inhibition studies (e.g., tyrosinase or kinase targets), and antibacterial screens (MIC determination) are standard. For covalent inhibitors, activity against cysteine-dependent enzymes (e.g., Tpx in Trypanosoma brucei) can be assessed via NADPH-coupled assays .
Advanced Research Questions
Q. How does the chloromethyl group influence covalent binding to biological targets?
- Answer : The chloromethyl moiety acts as an electrophilic warhead, enabling covalent attachment to nucleophilic residues (e.g., Cys40 in Tpx). Computational docking (AutoDock, Schrödinger) predicts binding poses, while mass spectrometry confirms adduct formation. Kinetic studies (e.g., IC₅₀ shifts with pre-incubation) differentiate covalent vs. reversible inhibition .
Q. How can molecular docking guide the design of derivatives with improved potency?
- Answer : Docking into target active sites (e.g., VEGFR-2 or tyrosinase) identifies critical interactions:
- Hinge region : Thieno[2,3-d]pyrimidin-4(3H)-one core forms H-bonds.
- Hydrophobic pockets : Substituents like furyl or aryl groups enhance van der Waals contacts.
- DFG motif : Amide or oxadiazole linkers improve affinity. MD simulations (GROMACS/AMBER) validate stability of docked complexes .
Q. How to resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoforms). Mitigation strategies:
- Standardize protocols : Use common cell lines (e.g., HepG2, MCF-7) and enzyme sources.
- SAR analysis : Compare substituent effects (e.g., furyl vs. phenyl) to identify critical pharmacophores.
- Off-target profiling : Use kinome-wide screens to rule out nonspecific effects .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Answer :
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., compound 9 in ) improves membrane permeability.
- PEGylation : Hydrophilic polymers enhance aqueous solubility.
- Structural simplification : Replace bulky substituents (e.g., tetrahydrobenzo rings) with smaller bioisosteres (e.g., pyridyl) .
Methodological Considerations
Q. How to analyze structure-activity relationships (SAR) for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Answer :
- Substituent variation : Compare analogs with different R-groups (e.g., 2-furyl vs. 4-fluorophenyl) in enzymatic assays.
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate electronic/steric features with activity.
- Metabolic stability : Microsomal assays (e.g., liver microsomes) identify metabolic hotspots (e.g., furan oxidation) .
Q. What computational tools predict metabolic liabilities of this compound?
- Answer : Software like MetaSite or StarDrop simulates Phase I/II metabolism. Key alerts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
